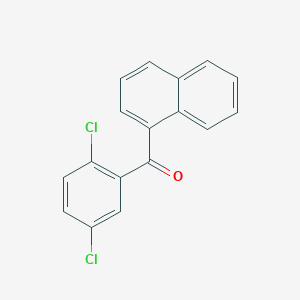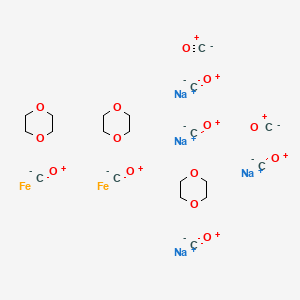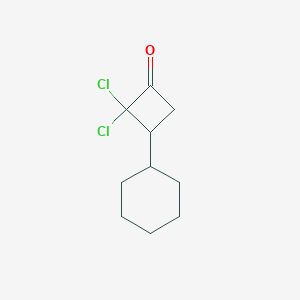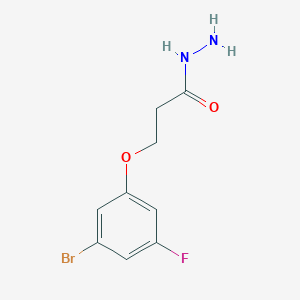
4-Acetylbenzoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetylbenzoyl fluoride is an organic compound with the molecular formula C9H7FO2 It is a derivative of benzoyl fluoride, where the benzene ring is substituted with an acetyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetylbenzoyl fluoride can be synthesized through several methods. One common approach involves the oxidative dearomatization of phenols to form 2,5-cyclohexadienones, which then react with difluoromethyl 2-pyridyl sulfone under basic conditions to yield gem-difluoroolefins. These intermediates can be further aromatized to form benzoyl fluorides . Another method involves the fluorination of aromatic carboxylic acids using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride or trichloroisocyanuric acid and cesium fluoride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination reactions. The use of stable and efficient fluorinating agents, such as Selectfluor or Deoxo-Fluor, allows for the conversion of carboxylic acids to acyl fluorides under controlled conditions. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Acetylbenzoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Tetraalkylammonium fluorides are often used as catalysts in these reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Oxidation: Potassium permanganate in acidic or basic medium is used for oxidation reactions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution.
Alcohols: Formed from reduction.
Carboxylic Acids: Formed from oxidation.
Scientific Research Applications
4-Acetylbenzoyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-acetylbenzoyl fluoride involves its reactivity towards nucleophiles and electrophiles. The fluorine atom, being highly electronegative, makes the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various chemical transformations, including nucleophilic substitution and acyl transfer reactions . The compound’s ability to form stable intermediates also makes it valuable in mechanistic studies of enzyme-catalyzed reactions .
Comparison with Similar Compounds
Benzoyl Fluoride: Lacks the acetyl group, making it less reactive in certain nucleophilic substitution reactions.
4-Acetylbenzoic Acid: Contains a carboxyl group instead of a fluorine atom, leading to different reactivity and applications.
4-Fluorobenzoyl Chloride: Similar structure but with a chlorine atom instead of a fluorine atom, resulting in different reactivity and stability.
Uniqueness: 4-Acetylbenzoyl fluoride is unique due to the presence of both an acetyl group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
CAS No. |
77976-03-5 |
|---|---|
Molecular Formula |
C9H7FO2 |
Molecular Weight |
166.15 g/mol |
IUPAC Name |
4-acetylbenzoyl fluoride |
InChI |
InChI=1S/C9H7FO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3 |
InChI Key |
KWTZUUATDFNMLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















